molecular formula C11H12BrNO2 B15241818 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one

4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one

Katalognummer: B15241818
Molekulargewicht: 270.12 g/mol
InChI-Schlüssel: ABUJYRUBABSXLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a morpholinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one typically involves the reaction of 3-bromo-4-methylphenylamine with morpholine under specific conditions. One common method includes the use of bis[dichloro(pentamethylcyclopentadienyl)ruthenium(III)] and bis[2-(diphenylphosphino)phenyl] ether as catalysts, along with lithium tert-butoxide as a base, at a temperature of 100°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(3-Bromo-4-methyl-phenyl)-morpholin-3-one is unique due to the presence of both the bromine atom and the morpholinone ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.

Eigenschaften

Molekularformel

C11H12BrNO2

Molekulargewicht

270.12 g/mol

IUPAC-Name

4-(3-bromo-4-methylphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO2/c1-8-2-3-9(6-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI-Schlüssel

ABUJYRUBABSXLU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N2CCOCC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.